molecular formula C23H19ClN2O B3056562 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one CAS No. 7236-86-4

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one

Número de catálogo B3056562
Número CAS: 7236-86-4
Peso molecular: 374.9 g/mol
Clave InChI: BGODRSTVCBQDJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as CPEP, and it has been the subject of scientific research due to its potential applications in the field of medicine.

Mecanismo De Acción

The mechanism of action of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one involves binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the affinity of the receptor for GABA, which leads to an increase in the activity of the GABAergic system. The net effect is a reduction in neuronal excitability, which results in the anxiolytic, sedative, and hypnotic effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is responsible for its anxiolytic, sedative, and hypnotic effects. It has also been shown to have anticonvulsant properties, which make it useful in the treatment of epilepsy. Additionally, it has been found to have muscle relaxant properties, which make it useful in the treatment of muscle spasms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one has a number of advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of low doses in experiments. Additionally, it has a relatively long half-life, which makes it useful for studying the long-term effects of benzodiazepines. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in experiments.

Direcciones Futuras

There are a number of future directions for the study of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one. One direction is the study of its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. Another direction is the study of its potential use in the treatment of epilepsy and other neurological disorders. Additionally, there is a need for further research into its mechanism of action and its effects on the GABAergic system. Finally, there is a need for the development of more effective synthesis methods for this compound.

Métodos De Síntesis

The synthesis of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one involves the reaction between 2-amino-5-chlorobenzophenone and α-bromostyrene in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide, and the product is obtained through recrystallization from ethanol.

Aplicaciones Científicas De Investigación

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one has been studied for its potential applications in the field of medicine. It has been found to exhibit anxiolytic, sedative, and hypnotic effects, which make it useful in the treatment of anxiety disorders, insomnia, and other related conditions. It has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one involves the condensation of 2-amino-5-chlorobenzophenone with 1-phenylethylamine followed by cyclization to form the benzodiazepine ring. The resulting intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group at the 5-position of the benzodiazepine ring. Finally, the ketone group at the 2-position is reduced to form the desired product.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "1-phenylethylamine", "phenylmagnesium bromide" ], "Reaction": [ "Condensation of 2-amino-5-chlorobenzophenone with 1-phenylethylamine in the presence of a suitable condensing agent such as acetic anhydride or benzoyl chloride to form the intermediate imine.", "Cyclization of the imine intermediate by heating with a suitable acid catalyst such as hydrochloric acid or sulfuric acid to form the benzodiazepine ring.", "Reaction of the resulting intermediate with phenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran to introduce the phenyl group at the 5-position of the benzodiazepine ring.", "Reduction of the ketone group at the 2-position of the benzodiazepine ring using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product." ] }

Número CAS

7236-86-4

Fórmula molecular

C23H19ClN2O

Peso molecular

374.9 g/mol

Nombre IUPAC

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H19ClN2O/c1-16(17-8-4-2-5-9-17)26-21-13-12-19(24)14-20(21)23(25-15-22(26)27)18-10-6-3-7-11-18/h2-14,16H,15H2,1H3

Clave InChI

BGODRSTVCBQDJR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

SMILES canónico

CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.